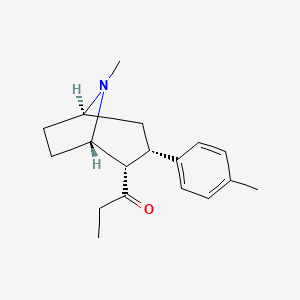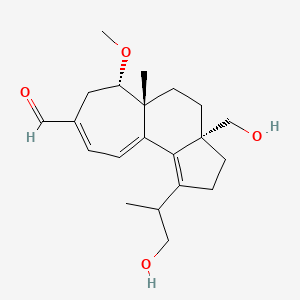
Scabronine J
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Scabronine J is a natural product found in Hydnellum scabrosum and Sarcodon scabrosus with data available.
Applications De Recherche Scientifique
Synthetic Studies and Chemical Structures
- Scabronine J has been a focus in synthetic chemistry, particularly in developing methods for its synthesis. Notable work includes the synthetic studies on scabronine A, which is closely related to this compound, utilizing new chiral building blocks and methods like intramolecular cyclopropanation (Watanabe & Nakada, 2008). Similarly, enantioselective synthesis methods have been developed for scabronine G, showcasing advancements in constructing complex ring systems containing quaternary carbon centers (Kanoh et al., 2011).
Neurotrophic Factor Induction
- One of the most significant applications of this compound and its derivatives is in neurology, where they are known to induce the production of neurotrophic factors. The synthesis of scabronine G, for example, has been linked to nerve growth factor (NGF) production, showcasing its potential in neurotrophic applications (Waters et al., 2005).
Enhancing Neurotrophic Factor Secretion
- This compound derivatives, particularly scabronine G-methylester, have been studied for their role in enhancing the secretion of neurotrophic factors from human astrocytoma cells, with potential implications in neuronal differentiation and neuroprotection (Obara et al., 2001).
Inhibition of Neurite Outgrowth
- In contrast to its neurotrophic properties, scabronine M, another derivative, has been found to inhibit NGF-induced neurite outgrowth in PC12 cells, indicating a potential role in controlling neural growth and differentiation (Liu et al., 2012).
Antibacterial and Antifungal Activities
- Beyond its neurotrophic effects, scabronine G and H have shown promising antibacterial and antifungal activities in vitro, suggesting potential applications in combating microbial infections (Ma et al., 2010).
Memory-Related Behavioral Improvements
- Recent studies have indicated that scabronine G Methyl Ester could improve memory-related behavior, potentially acting through the BDNF-CREB pathway, highlighting its potential in cognitive function enhancement and neurodegenerative disease treatment (Nakagawasai et al., 2020).
Propriétés
Formule moléculaire |
C21H30O4 |
|---|---|
Poids moléculaire |
346.5 g/mol |
Nom IUPAC |
(3aS,5aR,6S)-3a-(hydroxymethyl)-1-(1-hydroxypropan-2-yl)-6-methoxy-5a-methyl-2,3,4,5,6,7-hexahydrocyclohepta[e]indene-8-carbaldehyde |
InChI |
InChI=1S/C21H30O4/c1-14(11-22)16-6-7-21(13-24)9-8-20(2)17(19(16)21)5-4-15(12-23)10-18(20)25-3/h4-5,12,14,18,22,24H,6-11,13H2,1-3H3/t14?,18-,20+,21+/m0/s1 |
Clé InChI |
YNWVJYUTUMCIQZ-ISGZNDKYSA-N |
SMILES isomérique |
CC(CO)C1=C2C3=CC=C(C[C@@H]([C@@]3(CC[C@]2(CC1)CO)C)OC)C=O |
SMILES canonique |
CC(CO)C1=C2C3=CC=C(CC(C3(CCC2(CC1)CO)C)OC)C=O |
Synonymes |
scabronine J |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



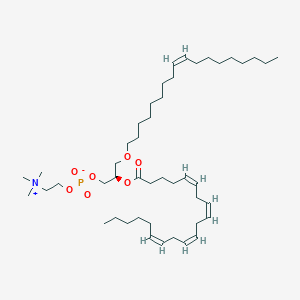
![4-[(2S)-2-[2-(4-ethoxyphenyl)ethylamino]-3-[[(2S)-1-(methylamino)hexan-2-yl]amino]propyl]phenol](/img/structure/B1264107.png)
![N-[5-[(2,6-difluorophenyl)sulfonylamino]pentyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide](/img/structure/B1264108.png)
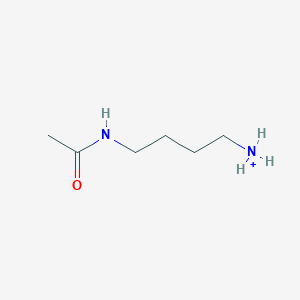



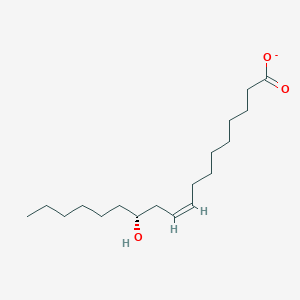
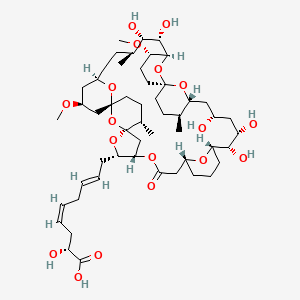
![1-(8-[5]-Ladderane-octanoyl)-2-(8-[3]-ladderane-octanyl)-sn-glycerol](/img/structure/B1264122.png)
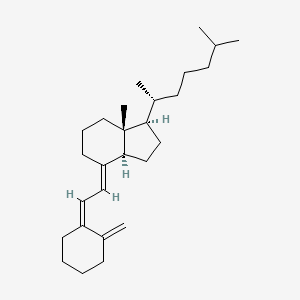
![(2S)-2-(benzenesulfonamido)-N-[(1S,2S)-1-hydroxy-3-methyl-1-(3-oxo-2-phenylcyclopropen-1-yl)butan-2-yl]-4-methylpentanamide](/img/structure/B1264125.png)
